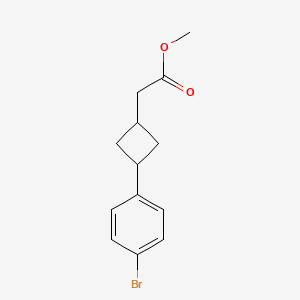![molecular formula C8H11ClO2 B13089392 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a chloromethyl group and an aldehyde functional group within a rigid bicyclic framework imparts unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-oxabicyclo[221]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclic core Subsequent functionalization steps introduce the chloromethyl and aldehyde groups
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) under mild to moderate conditions.
Major Products:
Oxidation: 2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbinol.
Substitution: 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde or 2-(Thiophenylmethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde serves as a versatile intermediate for constructing complex molecules. Its rigid bicyclic structure is useful in stereoselective synthesis and as a building block for natural product synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of novel binding interactions with biological targets.
Industry: In materials science, derivatives of this compound can be used in the development of advanced polymers and resins
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The aldehyde group can form Schiff bases with amine groups, modulating biological activity.
Comparison with Similar Compounds
Norbornane: A saturated bicyclic hydrocarbon with a similar core structure but lacking functional groups.
Norbornene: An unsaturated derivative of norbornane with a double bond, used in polymer synthesis.
Norbornadiene: Another unsaturated derivative with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a chloromethyl and an aldehyde group within a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-(chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H11ClO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h5-7H,1-4H2 |
InChI Key |
OEPSVGWALGWADM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


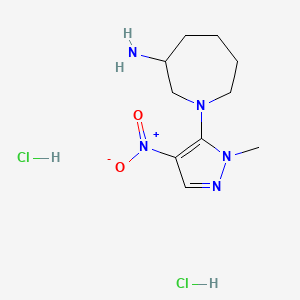
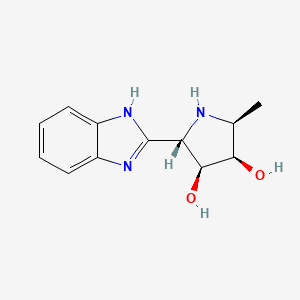
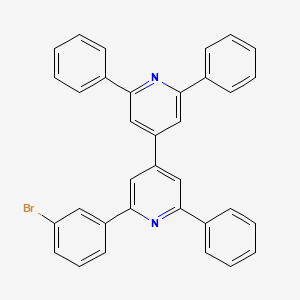
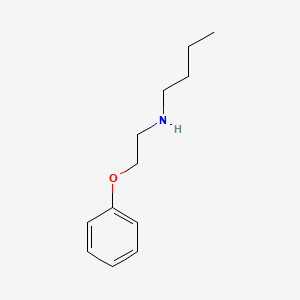
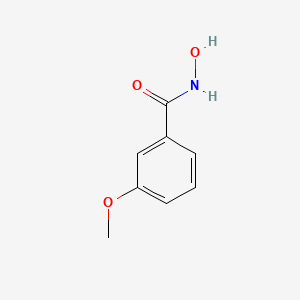
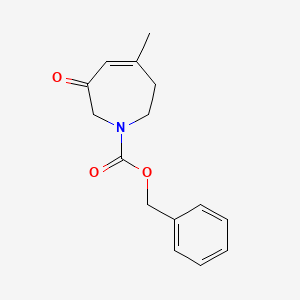
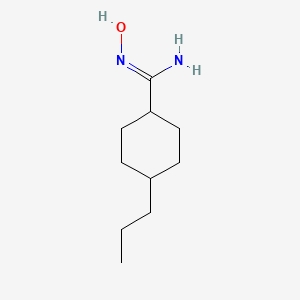
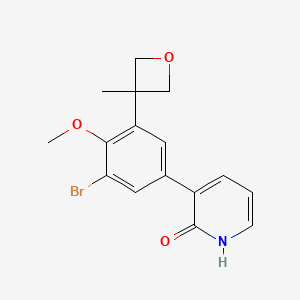
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

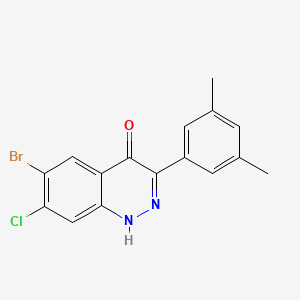
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

